molecular formula C17H25N3O4S B2911724 [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone CAS No. 713096-44-7

[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone

Cat. No.: B2911724
CAS No.: 713096-44-7
M. Wt: 367.46
InChI Key: GXHMSFPPOGGODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone features a piperazine core substituted with a 3,4-dimethylbenzenesulfonyl group and a morpholin-4-yl-methanone moiety. This structure combines aromatic sulfonyl and heterocyclic groups, which are common in pharmaceuticals targeting receptor interactions.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-14-3-4-16(13-15(14)2)25(22,23)20-7-5-18(6-8-20)17(21)19-9-11-24-12-10-19/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHMSFPPOGGODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate. This intermediate is then reacted with morpholine-4-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperazine and morpholine rings can enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine
  • Structure : Piperazine substituted with 4-methylphenylsulfonyl and 3,4-difluorobenzyl groups.
  • The 3,4-difluorobenzyl substituent introduces electronegative fluorine atoms, which may enhance hydrogen bonding but reduce lipophilicity compared to the morpholinyl-methanone group.
  • Implications : Reduced steric bulk could improve receptor access but decrease stability in hydrophobic environments .
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine
  • Structure: Thienopyrimidine core with methanesulfonyl-piperazine and morpholine groups.
  • Comparison: The methanesulfonyl group (aliphatic) offers higher solubility in aqueous media compared to aromatic sulfonyl groups. The thienopyrimidine core introduces a planar heteroaromatic system, enabling intercalation or kinase inhibition, unlike the methanone-linked morpholine in the target compound.
  • Implications : Aliphatic sulfonyl groups may improve pharmacokinetics but reduce target specificity .
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone
  • Structure: Piperazine substituted with 4-methylbenzyl and 3,4-dimethoxyphenyl-methanone groups.
  • Comparison: The 3,4-dimethoxyphenyl group provides electron-rich aromaticity, favoring interactions with serotonin or dopamine receptors.
  • Implications : Higher lipophilicity may improve CNS activity but reduce aqueous solubility .

Comparative Data Table

Compound Name Core Structure Substituent 1 Substituent 2 Key Properties
Target Compound Piperazine 3,4-Dimethylbenzenesulfonyl Morpholin-4-yl-methanone High steric bulk, moderate solubility
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine Piperazine 4-Methylphenylsulfonyl 3,4-Difluorobenzyl Lower steric hindrance, fluorinated
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-... Thienopyrimidine Methanesulfonyl-piperazine Morpholine High solubility, planar core
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone Piperazine 4-Methylbenzyl 3,4-Dimethoxyphenyl-methanone High lipophilicity, electron-rich

Research Findings and Implications

  • Steric Effects : The 3,4-dimethylbenzenesulfonyl group in the target compound likely impedes binding to shallow receptor pockets compared to smaller sulfonyl groups (e.g., 4-methylphenylsulfonyl) .
  • Solubility : Morpholine and aliphatic sulfonyl groups (e.g., methanesulfonyl) enhance solubility, whereas lipophilic groups (e.g., 4-methylbenzyl) favor membrane permeability .
  • Electron Distribution : Electron-donating groups (e.g., methoxy) may increase affinity for aminergic receptors, while sulfonyl groups could stabilize interactions with polar residues .

Biological Activity

The compound [4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C15_{15}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight: 320.41 g/mol

Research indicates that compounds with a piperazine core often exhibit diverse biological activities, including:

  • Antitumor Activity: Compounds similar to this compound have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The sulfonamide group enhances the antimicrobial efficacy against various bacterial strains by disrupting cellular processes.
  • Acetylcholinesterase Inhibition: Some derivatives have demonstrated the ability to inhibit acetylcholinesterase, potentially beneficial in treating Alzheimer's disease.

Antitumor Activity

A study evaluated the compound's cytotoxic effects on several cancer cell lines. The IC50_{50} values were determined as follows:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15.7 ± 5.9
MDA-MB-231 (Breast)33.9 ± 7.1
A549 (Lung)22.1 ± 3.5

These results indicate significant antiproliferative activity, particularly against breast cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound was tested against various bacterial strains, with results indicating:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32.0
Escherichia coli64.0
Pseudomonas aeruginosa128.0

These findings highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies

  • Antitumor Efficacy in Vivo:
    A recent study on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor volume compared to control groups. The mechanism was attributed to apoptosis via upregulation of p53 expression.
  • Neuroprotective Effects:
    In models of neurodegeneration, this compound exhibited protective effects against neuronal death induced by oxidative stress, suggesting a potential application in neurodegenerative diseases such as Alzheimer's .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.